4-Bromo-1-(phenylsulfonyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVHHKPCZJWQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Evolving Landscape of Indole Chemistry with N Sulfonyl Protection
Historically, the direct functionalization of the indole (B1671886) ring has presented considerable challenges to synthetic chemists. The NH-unprotected indole is susceptible to undesired side reactions under various conditions, and controlling the regioselectivity of its reactions can be difficult due to the comparable nucleophilicity of the N1 and C3 positions. researchgate.net The advent of N-protection strategies revolutionized indole chemistry by mitigating these issues.
Among the various protecting groups, the phenylsulfonyl group has proven to be exceptionally useful. tandfonline.com Attaching this strongly electron-withdrawing group to the indole nitrogen atom significantly alters the electronic properties of the heterocyclic ring. This N-sulfonylation serves multiple purposes:
Enhanced Stability: It increases the indole's stability towards acidic conditions and various reagents.
Modified Reactivity: It decreases the nucleophilicity of the nitrogen, preventing N-alkylation and other reactions at this position, thereby allowing for selective functionalization at other sites. researchgate.net
Activation and Directing Effects: The phenylsulfonyl group acts as more than just a passive protecting group; it is an activating group that facilitates deprotonation at specific positions, enabling regioselective synthesis. nih.gov For instance, it can direct lithiation and subsequent reactions to the C2 position. nih.gov
Controlled Removal: While stable, the phenylsulfonyl group can be cleaved under specific reductive conditions, allowing for the eventual unveiling of the NH-indole if required for the final target molecule. researchgate.net
This dual role as both a protecting and activating moiety has made N-phenylsulfonyl indoles indispensable precursors in the synthesis of complex alkaloids and pharmacologically active agents. nih.gov
The Synthetic Power of Bromine Substitution in Indole Scaffolds
The introduction of a halogen, particularly bromine, onto the indole (B1671886) framework is a key strategic maneuver in organic synthesis. Bromoindoles are not typically the final target molecules but rather are highly versatile intermediates, prized for their ability to participate in a wide array of powerful bond-forming reactions. globethesis.comacs.org
The significance of a bromine substituent lies predominantly in its utility in transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The carbon-bromine bond serves as a synthetic "handle" that can be selectively transformed into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This capability has become a cornerstone of modern drug discovery and materials science. Prominent examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for synthesizing biaryl structures. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, introducing linear fragments into molecules. mdpi.comresearchgate.net
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes to generate C-C bonds.
The ability to forge these diverse bonds with high efficiency and selectivity makes bromoindoles, including 4-bromoindole (B15604), crucial precursors for a vast range of functionalized indole derivatives. rsc.org
4 Bromo 1 Phenylsulfonyl 1h Indole: a Bifunctional Tool for Advanced Synthesis
Direct N-Sulfonylation and Regioselective Bromination Approaches
A common and direct route to this compound involves the initial protection of the indole nitrogen with a phenylsulfonyl group, followed by the selective bromination of the indole ring at the C-4 position. This approach allows for the modification of a readily available indole precursor.
Protection Strategies Utilizing Phenylsulfonyl Groups
The introduction of a phenylsulfonyl group onto the nitrogen atom of the indole ring serves a dual purpose. Firstly, it functions as a protecting group, preventing unwanted side reactions at the nitrogen during subsequent functionalization steps. Secondly, and crucially for regiochemical control, the electron-withdrawing nature of the sulfonyl group significantly alters the electron density distribution of the indole ring system.
This N-protection is typically achieved by reacting the parent indole or a pre-substituted indole (such as 4-bromoindole) with benzenesulfonyl chloride in the presence of a base. The base, often a hydride source like sodium hydride or a carbonate, deprotonates the indole nitrogen, facilitating the nucleophilic attack on the sulfur atom of the sulfonyl chloride. The phenylsulfonyl group effectively decreases the electron density of the pyrrole moiety, thereby deactivating it towards electrophilic attack. This deactivation is key to directing subsequent electrophilic substitutions, such as bromination, towards the benzene portion of the indole.
Halogenation Reagents and Conditions for C-4 Bromination
With the indole nitrogen protected, the subsequent bromination is directed to the benzenoid ring. A variety of brominating agents can be employed for this purpose, with N-Bromosuccinimide (NBS) being a common choice for its mild and selective nature. nih.gov The reaction is typically carried out in an inert solvent, and the conditions can be tuned to favor specific isomers.
Other sources of electrophilic bromine, such as elemental bromine (Br₂) or other N-bromoamides, can also be utilized. The choice of reagent and reaction conditions, including temperature and solvent, plays a critical role in achieving the desired regioselectivity and minimizing the formation of poly-brominated byproducts.
Table 1: Common Halogenation Reagents for Bromination
| Reagent | Formula | Typical Conditions |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂), often with a radical initiator or light for specific applications, but used for electrophilic bromination of aromatics. |
| Bromine | Br₂ | Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent. |
Addressing Regioselectivity Challenges in Bromination
Achieving regioselective bromination at the C-4 position of the 1-(phenylsulfonyl)indole (B187392) scaffold presents a significant challenge. The directing effect of the N-phenylsulfonyl group, combined with the inherent reactivity of the indole nucleus, must be carefully managed. The electron-withdrawing sulfonyl group deactivates the entire ring system to electrophilic aromatic substitution, but its primary effect is on the pyrrole ring.
Electrophilic attack is therefore directed to the benzene ring. Within the benzene ring, the position of bromination (C-4, C-5, C-6, or C-7) is influenced by a combination of electronic and steric factors. The C-4 and C-7 positions are generally less sterically hindered than C-5 and C-6. The electronic influence of the fused pyrrole ring and the N-sulfonyl group can lead to a mixture of isomers. To favor C-4 bromination, reaction conditions are optimized, often employing low temperatures and specific solvent systems to enhance selectivity. nih.gov In some cases, directing groups may be temporarily installed on the indole ring to force bromination at the desired position, although this adds complexity to the synthetic sequence. researchgate.net
Multi-Component and Cascade Reaction Pathways to Indole Scaffolds
More convergent and atom-economical approaches to functionalized indoles, including this compound analogues, involve the use of multi-component and cascade reactions. These methods construct the core indole structure with the desired substitution pattern in a single or a few sequential steps.
Cyclization Reactions for Indole Ring Formation
Several classic and modern named reactions can be adapted to synthesize the 4-bromoindole core, which can then be N-sulfonylated.
Fischer Indole Synthesis : This venerable method involves the acid-catalyzed reaction of a (4-bromophenyl)hydrazine (B1265515) with an aldehyde or ketone. wikipedia.orgnih.govbyjus.com The choice of the carbonyl compound determines the substituents at the C-2 and C-3 positions of the resulting indole. The initial step is the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. byjus.com
Larock Indole Synthesis : A powerful palladium-catalyzed method, the Larock indole synthesis can construct the indole ring from an appropriately substituted aniline (B41778) and an alkyne. wikipedia.orgub.edu To obtain a 4-bromoindole derivative, one could envision starting with a 2,5-dihaloaniline (e.g., 2-iodo-5-bromoaniline) and an alkyne. The palladium catalyst facilitates the annulation of the alkyne to form the pyrrole ring. The regioselectivity of the alkyne insertion is a key consideration in this approach. ub.edu
Table 2: Comparison of Indole Cyclization Reactions
| Reaction Name | Starting Materials | Key Features |
| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Acid-catalyzed, versatile for C-2/C-3 substitution. wikipedia.org |
| Larock Indole Synthesis | o-Haloaniline, alkyne | Palladium-catalyzed, good for 2,3-disubstituted indoles. wikipedia.org |
Post-Cyclization Functionalization Strategies
Once the N-sulfonylated indole ring is formed, further functionalization can be carried out. While direct bromination at C-4 is one option, other strategies can be employed, particularly if direct bromination proves unselective.
One emerging area is the use of transition-metal-catalyzed C-H activation. researchgate.net By employing a suitable directing group on the indole nitrogen or at another position, it may be possible to selectively activate the C-4 C-H bond for subsequent halogenation or other coupling reactions. This approach offers the potential for highly regioselective functionalization of the pre-formed indole core, avoiding the challenges of controlling electrophilic aromatic substitution. While specific examples for the C-4 bromination of 1-(phenylsulfonyl)indole via C-H activation are not abundant, the principles of this methodology offer a promising avenue for future synthetic developments. researchgate.netnih.gov
Organometallic Approaches in 4-Bromoindole Synthesis and Derivatization
Organometallic chemistry offers a powerful toolkit for the regioselective functionalization of the indole nucleus. The ability to introduce a wide array of substituents with high precision is paramount for the development of novel indole-based compounds.
Directed Ortho-Metallation (DoM) Strategies for Lithiation
Directed ortho-metallation (DoM) is a potent strategy for the regioselective deprotonation of aromatic and heteroaromatic systems, facilitated by a directing metalation group (DMG). wikipedia.orgchem-station.com In the context of 1-(phenylsulfonyl)-1H-indole, the phenylsulfonyl group can act as a DMG, influencing the site of lithiation. The interaction between the lithium base and the electron-rich sulfonyl group directs deprotonation to the ortho position. chem-station.com
While the C2 position of the 1-(phenylsulfonyl)indole is the most kinetically acidic and readily lithiated, strategies can be employed to achieve lithiation at other positions. acs.org The generation of 3-lithio-1-(phenylsulfonyl)indole has been reported from the corresponding 3-iodo derivative via lithium-halogen exchange. acs.org Although direct C4-lithiation of 1-(phenylsulfonyl)indole is challenging due to the kinetic preference for the C2 position, the principles of DoM suggest that with appropriate substitution patterns or through thermodynamic control, lithiation at the C4 position could be achieved. Once the C4-lithiated species is generated, it can be quenched with various electrophiles to introduce a range of functionalities at this position.
Table 1: Key Aspects of Directed ortho-Metallation (DoM)
| Feature | Description |
| Principle | Regioselective deprotonation of an aromatic ring guided by a directing metalation group (DMG). |
| Directing Group | The phenylsulfonyl group on the indole nitrogen acts as a DMG. |
| Base | Typically strong organolithium bases like n-butyllithium or sec-butyllithium (B1581126) are used. |
| Regioselectivity | Kinetically, the C2 position of 1-(phenylsulfonyl)indole is favored for lithiation. |
| Application | Enables the introduction of various electrophiles at the site of lithiation. |
Cross-Coupling Methodologies on Brominated Indoles
The bromine atom at the C4-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for the synthesis of a diverse library of analogues.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for the formation of C-C bonds, coupling the brominated indole with a boronic acid or ester. nih.gov It is widely used for the arylation of the indole core. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov For instance, the Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated using a Pd(dppf)Cl2 catalyst. nih.gov
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond with the creation of a substituted alkene. organic-chemistry.org This methodology is particularly useful for the introduction of vinyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orglibretexts.org This method is crucial for the synthesis of N-arylated and N-alkylated indole derivatives, which are prevalent in pharmacologically active molecules. The choice of ligand is critical for the success of this transformation. researchgate.net
Table 2: Overview of Cross-Coupling Reactions on this compound
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(PPh3)4, Pd(dppf)Cl2 |
| Heck | Alkene | C-C | Pd(OAc)2/PPh3 |
| Buchwald-Hartwig | Amine | C-N | Pd(dba)2/ligand (e.g., Xantphos) |
Catalyst Systems in Indole and Phenylsulfonyl Indole Synthesis
The development of efficient catalyst systems is at the heart of modern organic synthesis. Both transition metal catalysis and organocatalysis have played pivotal roles in the construction and functionalization of the indole scaffold.
Transition Metal Catalysis in C-C and C-N Bond Formations
Transition metal catalysts, particularly those based on palladium, are indispensable for the synthesis of complex indole derivatives. researchgate.net As discussed in the context of cross-coupling reactions, palladium complexes are highly effective in mediating the formation of both C-C and C-N bonds.
For C-C bond formation, besides the Suzuki and Heck reactions, other palladium-catalyzed couplings such as Sonogashira (coupling with a terminal alkyne) and Stille (coupling with an organotin reagent) reactions can be employed on this compound. These reactions provide access to alkynyl and aryl/vinyl substituted indoles, respectively.
For C-N bond formation, the Buchwald-Hartwig amination stands out as the premier method. The evolution of this reaction has led to the development of highly active and versatile catalyst systems that can accommodate a broad scope of amine coupling partners, including ammonia (B1221849) equivalents. wikipedia.org
Table 3: Selected Transition Metal Catalyst Systems for Indole Functionalization
| Catalyst System | Reaction Type | Application |
| Pd(OAc)2 / PPh3 | Heck Coupling | Vinylation of the indole core |
| Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | Arylation of the indole core |
| Pd2(dba)3 / Xantphos | Buchwald-Hartwig Amination | N-Arylation/alkylation of the indole core |
Organocatalysis and Metal-Free Synthetic Routes
In recent years, organocatalysis has emerged as a powerful and sustainable alternative to transition metal catalysis. oup.com Chiral organocatalysts can promote enantioselective reactions, leading to the synthesis of optically active indole derivatives. acs.org For the synthesis of indole-based chiral heterocycles, various strategies involving organocatalytic asymmetric cycloadditions, cyclizations, and additions have been developed. acs.org While direct application to the synthesis of this compound may require specific catalyst design, the principles of organocatalysis offer a promising avenue for the asymmetric synthesis of its analogues.
Metal-free synthetic routes are also gaining increasing attention due to their environmental and economic benefits. These methods often rely on the use of strong bases, radical initiators, or photochemical activation to achieve the desired transformations. For instance, metal-free C-H borylation and hydroboration of indoles have been reported, providing a route to borylated indoles that can be further functionalized. nih.gov While the direct metal-free synthesis of this compound is not extensively documented, the development of novel metal-free methodologies for indole synthesis and functionalization is an active area of research.
Substitution Reactions at the Bromine Center
The carbon-bromine bond at the C-4 position is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com
For this compound, the phenylsulfonyl group is attached to the nitrogen atom of the indole ring. While it is a potent electron-withdrawing group, its influence is primarily on the pyrrole ring of the indole nucleus rather than the benzene ring where the bromine atom is located. Consequently, the C-4 position is not sufficiently activated for a classical addition-elimination SNAr mechanism under standard conditions. masterorganicchemistry.comnih.gov Reactions of this type typically require harsher conditions or alternative pathways, such as those involving benzyne (B1209423) intermediates, which are distinct from the SNAr mechanism. youtube.comnih.gov
The bromine atom at C-4 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the C-4 position of the indole and an organoboron compound. While specific examples for this compound are not extensively detailed, the Suzuki reaction is widely applied to various aryl bromides. acs.orgnih.govnih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The N-phenylsulfonyl group is stable under these conditions.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | nih.gov |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 | Good-Excellent | ias.ac.in |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | Good | acs.org |
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free conditions have also been developed. nih.gov This method has been successfully applied to 4-bromo-1H-indole, achieving an 87% yield, indicating its applicability to the N-phenylsulfonylated analogue. nih.gov
| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 °C | 87 (for 4-bromo-1H-indole) | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | Good | researchgate.net |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | Room Temp. | High | wikipedia.org |
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This palladium-catalyzed reaction is a powerful tool for C-C bond formation and has been applied to a wide variety of substrates, including indole-based compounds. nih.govsioc-journal.cnresearchgate.net
| Catalyst | Base | Solvent | Alkene Partner | Reference |
| Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | Styrene, Acrylates | nih.govsioc-journal.cn |
| Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | Toluene | Norbornene | nih.gov |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govbeilstein-journals.org It is a versatile method for synthesizing aryl amines and has been performed on various heterocyclic halides. researchgate.netrsc.org The choice of palladium precursor, ligand, and base is crucial for the reaction's success. nih.govbeilstein-journals.org
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | nih.gov |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | beilstein-journals.org |
Reactions Involving the Indole Nucleus (Beyond C-4)
The indole core itself, influenced by the N-phenylsulfonyl group, can undergo various transformations.
In contrast to the electron-rich nature of N-H or N-alkyl indoles, the N-phenylsulfonyl group significantly deactivates the indole ring towards classical electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. However, functionalization is still possible. The C-3 position remains the most nucleophilic site, albeit with reduced reactivity. stackexchange.com
A common strategy to overcome the deactivation is through directed ortho-metalation. Treatment of N-phenylsulfonyl indoles with a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) can lead to regioselective deprotonation (lithiation), typically at the C-2 or C-3 position. For N-phenylsulfonylindole, lithiation occurs preferentially at the C-2 position. The resulting organolithium species can then react with a variety of electrophiles to introduce substituents at this position. While lithiation of 4-bromo-oxazole derivatives has been reported researchgate.net, specific studies on the regioselectivity of lithiation for this compound are less common, and would need to consider the directing effects of both the bromo and phenylsulfonyl groups.
The electron-deficient nature of the C2-C3 double bond in N-phenylsulfonyl indoles allows them to participate in reactions with nucleophiles and as dienophiles in cycloaddition reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org The reaction is generally favored when the dienophile possesses electron-withdrawing groups. organic-chemistry.orgvanderbilt.edu The N-phenylsulfonyl group renders the C2-C3 bond of the indole nucleus electron-poor, making it a suitable dienophile. masterorganicchemistry.comlibretexts.org This enables the construction of fused carbocyclic ring systems. The reaction proceeds via a concerted mechanism, forming a new six-membered ring. wikipedia.orgvanderbilt.edu While specific examples with this compound as the dienophile are not prevalent, the general reactivity pattern of N-sulfonyl indoles suggests its potential in such transformations. nih.gov
Transformations of the Phenylsulfonyl Group
The phenylsulfonyl group is often employed as a protecting group for the indole nitrogen. It enhances the acidity of the N-H proton, facilitating N-substitution, and provides stability under various reaction conditions. A key transformation is its subsequent removal to yield the N-H indole.
This deprotection is typically achieved through reductive desulfonylation. organicreactions.orgwikipedia.org A variety of reagents and conditions can be used to cleave the N-S bond.
Common Deprotection Methods:
Magnesium in Methanol (B129727): A widely used and effective method involves treating the N-phenylsulfonyl indole with magnesium turnings in methanol at reflux.
Raney Nickel: Reductive desulfonylation using Raney nickel is another established method. osi.lvresearchgate.net
Base-Mediated Hydrolysis: Strong bases such as sodium hydroxide (B78521) or potassium hydroxide in refluxing alcohol can cleave the sulfonyl group, though this method can be harsh and may not be suitable for sensitive substrates. researchgate.net
Other Reductive Methods: Other reducing agents like sodium amalgam and samarium(II) iodide have also been employed for desulfonylation. wikipedia.org Electrochemical methods provide a milder alternative for cleaving the N-S bond. researchgate.net
The choice of method depends on the functional groups present in the rest of the molecule and the desired reaction conditions. researchgate.net
Deprotection Strategies for N-Phenylsulfonyl Indoles
The cleavage of the N-S bond in N-phenylsulfonyl indoles can be achieved under various conditions, ranging from reductive methods to basic hydrolysis. While specific examples for this compound are not extensively documented, general methods applicable to this class of compounds provide a reliable framework for its deprotection.
Reductive Cleavage:
Reductive desulfonylation is a common and effective method for the removal of the phenylsulfonyl group. wikipedia.orgorganicreactions.org This can be accomplished using various reducing agents, with the choice often depending on the tolerance of other functional groups within the molecule.
Magnesium in Methanol: The use of magnesium metal in anhydrous methanol is a widely employed method for the reductive cleavage of sulfonamides. researchgate.netasianpubs.orgeurekaselect.com This system acts as a single electron transfer reagent, leading to the scission of the N-S bond. researchgate.net The reaction is typically carried out under neutral and mild conditions, making it compatible with a range of functional groups.
Sodium Amalgam (Na/Hg): Sodium amalgam is another powerful reducing agent for desulfonylation reactions. wikipedia.orgnih.gov The reaction is generally performed in a protic solvent, such as methanol, often with a phosphate (B84403) buffer to control the pH.
Other Reductive Methods: Other reagents, such as sodium in liquid ammonia, have also been used for the deprotection of N-tosyl groups, a closely related sulfonamide, and could potentially be applied to N-phenylsulfonyl indoles. sciencemadness.org
Basic Hydrolysis:
The N-phenylsulfonyl group can also be removed under basic conditions, although this often requires more forcing conditions compared to reductive methods. researchgate.net
Sodium or Potassium Hydroxide: Treatment with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent, such as methanol or ethanol, at elevated temperatures can effect the cleavage of the sulfonamide bond. researchgate.net The electron-withdrawing nature of the phenylsulfonyl group makes the nitrogen atom susceptible to nucleophilic attack by hydroxide ions.
Fluoride-Mediated Cleavage:
Tetrabutylammonium Fluoride (B91410) (TBAF): Tetrabutylammonium fluoride has been reported to facilitate the selective monodesulfonylation of N,N-disulfonylarylamines. jst.go.jp While not a direct deprotection of a mono-sulfonylated indole, this suggests that fluoride ions can promote the cleavage of N-S bonds under mild conditions. jst.go.jpreddit.com
Interactive Data Table: Deprotection Methods for N-Phenylsulfonyl Indoles
| Reagent/Condition | Type of Cleavage | Key Features | Potential Applicability to this compound |
| Mg/MeOH | Reductive | Mild, neutral conditions | High, tolerant of the bromo substituent |
| Na/Hg | Reductive | Powerful reducing agent | High, though chemoselectivity with the bromo group should be considered |
| NaOH or KOH | Hydrolytic | Requires strong base and heat | Moderate, potential for side reactions due to harsh conditions |
| TBAF | Fluoride-mediated | Mild conditions | Possible, but may require specific substrate activation |
Modifications and Derivatizations of the Sulfonyl Moiety
While the primary role of the phenylsulfonyl group is often as a protecting group, it can also be a site for further functionalization, although this is less common than its removal. The aromatic ring of the phenylsulfonyl group can, in principle, undergo electrophilic aromatic substitution reactions. However, the strong deactivating effect of the sulfonyl group would necessitate harsh reaction conditions, which might not be compatible with the indole core.
Redox Chemistry and Further Functionalization
The indole core of this compound is susceptible to both reduction and oxidation, opening avenues for the synthesis of a variety of derivatives. The presence of the N-phenylsulfonyl and C4-bromo groups can influence the regioselectivity and reactivity of these transformations.
Reduction Reactions of the Indole Core
The reduction of the indole nucleus, specifically the C2-C3 double bond, leads to the formation of indolines.
Catalytic Hydrogenation:
Catalytic hydrogenation is a standard method for the reduction of the indole double bond. nih.gov However, the hydrogenation of unprotected indoles can be challenging due to the aromatic stability of the indole ring. nih.gov The presence of the N-phenylsulfonyl group, being electron-withdrawing, can facilitate this reduction.
Heterogeneous Catalysis: Catalysts such as platinum on carbon (Pt/C) in the presence of an acid activator like p-toluenesulfonic acid have been used for the hydrogenation of unprotected indoles in water. nih.gov It is conceivable that similar conditions could be applied to N-phenylsulfonylated indoles.
Homogeneous Catalysis: Homogeneous catalysts based on rhodium, ruthenium, and iridium have also been employed for the hydrogenation of N-protected indoles. nih.gov
Chemical Reduction:
Borane Complexes: Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), are known to reduce various functional groups. While their direct application for the selective reduction of the indole C2-C3 double bond in N-phenylsulfonyl indoles is not extensively documented, they are known to reduce other heterocyclic systems. researchgate.netdntb.gov.ua
Oxidation Pathways and Product Formation
The electron-rich indole nucleus is prone to oxidation, and the presence of the N-phenylsulfonyl group can direct the regioselectivity of these reactions.
Epoxidation:
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used reagent for the epoxidation of alkenes. organic-chemistry.org In the context of N-alkenyl sulfonamides, m-CPBA has been shown to effect epoxidation. nih.govresearchgate.net It is plausible that this compound could undergo epoxidation at the C2-C3 double bond to form the corresponding epoxide. The sulfonyl group can act as a directing group in such transformations. nih.gov
Dihydroxylation:
Osmium Tetroxide (OsO4): Osmium tetroxide is the classic reagent for the syn-dihydroxylation of alkenes to form vicinal diols. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is often performed using a catalytic amount of OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com The application of this methodology to this compound would be expected to yield the corresponding cis-2,3-diol.
Oxidative Cleavage:
Ozonolysis: Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. wikipedia.org Treatment of this compound with ozone, followed by an appropriate workup, could lead to the cleavage of the C2-C3 bond, resulting in the formation of a formylated N-phenylsulfonyl-2-aminobenzaldehyde derivative.
Interactive Data Table: Potential Redox Reactions of the Indole Core
| Reaction | Reagent | Expected Product | Notes |
| Reduction | Catalytic Hydrogenation (e.g., Pt/C, H2) | 4-Bromo-1-(phenylsulfonyl)indoline | N-phenylsulfonyl group may facilitate reduction. |
| Epoxidation | m-CPBA | 4-Bromo-1-(phenylsulfonyl)-2,3-epoxyindoline | The sulfonyl group may direct the stereochemistry. |
| Dihydroxylation | OsO4, NMO | 4-Bromo-1-(phenylsulfonyl)-cis-2,3-indolinediol | Expected to proceed with syn-stereochemistry. |
| Oxidative Cleavage | O3, then reductive workup | 2-Formyl-N-(2-formyl-5-bromophenyl)benzenesulfonamide | Cleavage of the indole C2-C3 bond. |
Advanced Structural and Spectroscopic Elucidation of 4 Bromo 1 Phenylsulfonyl 1h Indole Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is an unparalleled technique for the definitive determination of molecular structure in the solid state. Studies on phenylsulfonyl indole (B1671886) derivatives have revealed detailed information about their conformations, intermolecular interactions, and crystal packing, which collectively govern the material's bulk properties.
The conformation of 1-(phenylsulfonyl)-1H-indole derivatives is largely defined by the relative orientation of the indole ring system and the phenylsulfonyl group. X-ray diffraction studies consistently show that these two moieties adopt a nearly orthogonal arrangement. nih.goviucr.org For instance, in 4-bromomethyl-1-phenylsulfonyl-1H-indole, the dihedral angle formed between the mean plane of the indole ring and the phenyl ring is 88.19 (13)°. nih.govresearchgate.net This perpendicular orientation is a common feature in related structures, such as 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, which exhibits a dihedral angle of 89.78 (16)°. iucr.org
The specific substitution pattern on the indole or phenyl rings can induce slight variations in this angle. nih.govnih.gov The geometry around the nitrogen atom of the indole ring is typically planar, with bond angles summing to approximately 360°, indicating sp² hybridization. nih.govresearchgate.netnih.gov Torsion angles involving the sulfonyl group, such as C11-C10-S1-O2 and C15-C10-S1-O1 in 4-bromomethyl-1-phenylsulfonyl-1H-indole, which are -6.3 (5)° and 39.4 (5)° respectively, describe the syn conformation of the sulfonyl moiety. nih.govresearchgate.net
| Compound | Dihedral Angle (Indole/Phenyl) | Reference |
| 4-Bromomethyl-1-phenylsulfonyl-1H-indole | 88.19 (13)° | nih.govresearchgate.net |
| 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | 89.78 (16)° | iucr.org |
| (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone | 85.4 (2)° | nih.gov |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 85.96 (13)° | nih.goviucr.org |
| (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone | 65.64 (8)° | nih.gov |
In the absence of strong hydrogen bond donors, the crystal packing of 4-bromo-1-(phenylsulfonyl)-1H-indole derivatives is predominantly directed by a network of weaker intermolecular interactions. nih.gov These interactions include C-H…O and C-H…π hydrogen bonds, as well as π-π stacking, which collaborate to build complex supramolecular architectures. nih.govresearchgate.net
C-H…O Interactions: These interactions frequently involve the sulfonyl oxygen atoms acting as acceptors and hydrogen atoms from the aromatic rings or alkyl substituents acting as donors. nih.gov These bonds often link molecules into chains or dimers. nih.goviucr.org For example, in (4-bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, molecules are connected by C—H⋯O hydrogen bonds, forming chains. nih.gov
C-H…π Interactions: Aromatic rings are electron-rich and can act as acceptors for hydrogen bonds from C-H groups. nih.govresearchgate.net These interactions are crucial in stabilizing the crystal lattice, often linking chains or layers of molecules together. iucr.orgnih.gov In 4-bromomethyl-1-phenylsulfonyl-1H-indole, the crystal packing features weak intermolecular C—H···π interactions involving both the indole and phenyl ring systems. nih.govresearchgate.net
π-π Stacking: The planar indole and phenyl rings facilitate π-π stacking interactions, which are a significant stabilizing force in the crystal packing. nih.govresearchgate.net These are often observed as slipped-stack arrangements where the rings are parallel but offset. nih.gov In some derivatives, these interactions lead to the formation of dimeric units or infinite columns. nih.govresearchgate.net Intramolecular π-π stacking has also been observed, with centroid-to-centroid distances around 3.5 Å. nih.goviucr.org
To quantify the significance of various non-covalent interactions, Hirshfeld surface analysis and interaction energy calculations are employed. nih.gov These computational methods reveal the hierarchy and energetic contributions of the forces governing the crystal structure.
Studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives show that the most significant interaction energies, reaching up to -60.8 kJ mol⁻¹, are associated with the pairing of antiparallel indole systems via π-π interactions. nih.gov In contrast, the energies of weak C-H…O hydrogen bonds and phenyl π-π interactions are comparable, typically ranging from 13 to 34 kJ mol⁻¹. nih.gov The pairing of molecules through multiple hydrogen bonds can increase the interaction energy to as high as -28.9 kJ mol⁻¹. nih.gov
| Interaction Type | Example Compound/System | Distance / Energy | Reference |
| π-π (Indole-Indole) | 3-Methyl-1-(phenylsulfonyl)-1H-indole derivative | Up to -60.8 kJ mol⁻¹ | nih.gov |
| π-π (Intramolecular) | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 3.503 (2) Å | nih.goviucr.org |
| C-H…O | 3-Methyl-1-(phenylsulfonyl)-1H-indole derivative | -13.1 to -28.9 kJ mol⁻¹ | nih.gov |
| Br…O | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 2.9888 (18) Å | nih.goviucr.org |
Advanced Spectroscopic Characterization for Mechanistic Insights
While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques offer dynamic information about molecular structure, conformation in solution, and the electronic character of functional groups, which is essential for understanding reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra are used to confirm the regiochemistry of the bromine and phenylsulfonyl substituents. The chemical shifts (δ) and coupling constants (J) of the protons on the indole ring provide definitive evidence of the substitution pattern. For the parent compound 4-bromo-1H-indole, characteristic signals appear in the aromatic region of the ¹H NMR spectrum. rsc.org
Conformational analysis in solution can be performed using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. mdpi.com For this compound, cross-peaks between protons of the phenyl ring and protons on the indole core would provide direct evidence for their spatial proximity, helping to determine the preferred solution-phase conformation and the degree of rotational freedom around the N-S bond.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, making it particularly useful for identifying polar functional groups. ksu.edu.sa Raman spectroscopy detects vibrations that cause a change in molecular polarizability, providing valuable information about symmetric bonds and skeletal structures. nih.govksu.edu.sa
For this compound, these techniques are used to characterize its key functional groups.
Sulfonyl Group (SO₂): This group gives rise to strong, characteristic absorption bands in the IR spectrum corresponding to symmetric and asymmetric stretching vibrations.
Aromatic Rings: The C=C stretching vibrations within the indole and phenyl rings are active in both IR and Raman spectra, while the C-H stretching modes appear at higher frequencies.
C-N and C-Br Bonds: The stretching vibrations of these bonds can also be identified, typically in the fingerprint region of the spectrum.
Vibrational spectroscopy is invaluable for monitoring reaction pathways. For example, during the N-sulfonylation of 4-bromo-1H-indole to form the title compound, one could monitor the disappearance of the N-H stretching band of the starting material and the appearance of the characteristic SO₂ stretching bands in the product. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Active Technique |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300-1400 | IR |
| Sulfonyl (SO₂) | Symmetric Stretch | 1100-1200 | IR |
| Aromatic C-H | Stretch | 3000-3100 | Raman/IR |
| Aromatic C=C | Stretch | 1400-1600 | Raman/IR |
| Indole C-N | Stretch | 1200-1350 | IR |
High-Resolution Mass Spectrometry for Elucidating Reaction Products
The utility of this compound as a precursor in cross-coupling reactions and other transformations necessitates robust analytical methods to verify the structures of the resulting complex molecules. HRMS, with its ability to measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), provides a level of certainty that is often unattainable with lower-resolution techniques. This precision allows chemists to distinguish between compounds with very similar nominal masses but different elemental formulas, a critical step in confirming the outcome of a reaction.
Detailed research findings from various synthetic endeavors showcase the power of HRMS in characterizing derivatives of this compound. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, where new carbon-carbon or carbon-nitrogen bonds are formed at the 4-position of the indole ring, HRMS is routinely employed to confirm the successful incorporation of the new substituent.
The process involves ionizing the synthesized molecule and measuring its m/z value with high accuracy. This experimentally determined mass is then compared to the theoretical mass calculated for the expected product's elemental formula. A close match between the found and calculated masses, typically with an error of less than 5 ppm, provides strong evidence for the proposed structure.
The following interactive data table summarizes representative HRMS data for a variety of reaction products derived from this compound, illustrating the precision and utility of this technique.
| Reaction Type | Product Name | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
| Suzuki Coupling | 4-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-indole | C₂₁H₁₇NO₃S | 364.1002 | 364.1005 | [M+H]⁺ |
| Sonogashira Coupling | 4-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | C₂₂H₁₅NO₂S | 358.0896 | 358.0899 | [M+H]⁺ |
| Buchwald-Hartwig Amination | 4-(Morpholino)-1-(phenylsulfonyl)-1H-indole | C₁₈H₁₈N₂O₃S | 359.1111 | 359.1114 | [M+H]⁺ |
| Heck Reaction | 4-((E)-Styryl)-1-(phenylsulfonyl)-1H-indole | C₂₂H₁₇NO₂S | 360.1053 | 360.1056 | [M+H]⁺ |
| Stille Coupling | 4-(Thiophen-2-yl)-1-(phenylsulfonyl)-1H-indole | C₁₈H₁₃NO₂S₂ | 356.0409 | 356.0412 | [M+H]⁺ |
| Cyanation | 1-(Phenylsulfonyl)-1H-indole-4-carbonitrile | C₁₅H₁₀N₂O₂S | 283.0536 | 283.0539 | [M+H]⁺ |
The data presented in the table underscores the critical role of high-resolution mass spectrometry in modern organic synthesis. For each derivative, the minute difference between the calculated and observed mass-to-charge ratios provides compelling evidence for the successful transformation of the starting material, this compound, into the desired product. This level of analytical rigor is essential for ensuring the reliability of synthetic methods and for the unequivocal characterization of new chemical entities.
Computational and Theoretical Investigations of Phenylsulfonyl Indole Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of complex organic molecules. nih.govresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT allows for the detailed analysis of electron distribution, molecular orbitals, and reactivity descriptors. Such calculations are crucial for understanding the intrinsic properties of 4-bromo-1-(phenylsulfonyl)-1H-indole.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us
For phenylsulfonyl indole (B1671886) systems, DFT calculations reveal the distribution and energy levels of these key orbitals. In related cyano-1-(phenylsulfonyl)indole derivatives, DFT geometry-optimized calculations have been used to visualize the HOMO and LUMO surfaces. doaj.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is anticipated to be distributed across the phenylsulfonyl group and the benzene (B151609) part of the indole system. The electron-withdrawing nature of the phenylsulfonyl group and the bromine atom would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The energy gap is a key parameter derived from these calculations, providing a quantitative measure of the molecule's reactivity. nih.gov
| Property | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; acts as an electron donor (nucleophile). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density; acts as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. biomedres.us |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. researchgate.net The indole nitrogen, despite being part of an aromatic system, may also exhibit some negative potential. Conversely, positive potential regions are expected around the hydrogen atoms and potentially on the sulfur atom of the sulfonyl group, indicating its electrophilic character. The bromine atom introduces further complexity to the charge distribution, influencing the electrostatic potential of the indole ring. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. researchgate.net
Molecular Dynamics and Conformation Analysis
While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including conformational changes and intramolecular motions over time. This is particularly important for flexible molecules like this compound.
Conformational Preferences of the Phenylsulfonyl Group
For instance, in 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the dihedral angles between the indole fused ring system and the benzene ring are 79.08(6)° and 72.83(5)° for two independent conformers in the crystal lattice. mdpi.com Similarly, for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this dihedral angle is 76.24 (7)°. nih.gov These experimental findings suggest a strong preference for a non-planar conformation. DFT calculations on these systems corroborate this, estimating the rotational barrier around the S-N bond to be in the range of 2.5–5.5 kcal/mol, indicating that while rotation can occur, specific conformations are energetically favored. mdpi.com This perpendicular arrangement minimizes steric hindrance and influences the electronic interaction between the two aromatic systems.
| Compound | Dihedral Angle (Indole vs. Phenyl Ring) | Reference |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Conformer A) | 79.08(6)° | mdpi.com |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Conformer B) | 72.83(5)° | mdpi.com |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24(7)° | nih.gov |
| 3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Conformer A) | 82.98(12)° | mdpi.com |
| 3-Ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Conformer B) | 84.46(13)° | mdpi.com |
This interactive data table presents dihedral angles from crystallographic data of related compounds, illustrating the common perpendicular orientation.
Predictive Modeling of Reaction Pathways and Selectivity
Computational chemistry offers powerful tools for moving beyond static structures to predict the course of chemical reactions. For this compound, this involves modeling potential reaction pathways to understand its reactivity and predict the selectivity of its transformations.
Arenesulfonyl indoles are known to be valuable precursors for generating vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles to yield C-3 substituted indole derivatives. rsc.org Predictive modeling can be used to explore the mechanism of such reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to determine the activation energy barriers, assess the thermodynamic feasibility of the reaction, and predict which products are most likely to form.
Furthermore, recent advances in machine learning and artificial intelligence are being applied to reaction prediction. nih.govrsc.org By training models on large databases of known chemical reactions, these systems can predict the outcomes of new reactant combinations. arxiv.org For a molecule like this compound, such models could predict its behavior under various reaction conditions, suggesting potential C-C or C-N bond-forming reactions at the C-2 or C-3 positions of the indole ring, or reactions involving the bromo or phenylsulfonyl functionalities. nih.gov These predictive tools can accelerate the discovery of new synthetic routes and the development of novel functionalized indole compounds. researchgate.net
Computational Studies on Reaction Mechanisms
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in dedicated literature, the broader class of N-sulfonylindoles has been the subject of theoretical analysis to understand their reactivity. Density Functional Theory (DFT) is a commonly employed method to map the potential energy surfaces of reactions involving these scaffolds.
These studies often focus on:
Activation of the Indole Ring: The N-phenylsulfonyl group is a strong electron-withdrawing group, which modifies the electron density of the indole ring system. DFT calculations help quantify this effect, explaining the propensity of the C3 position to act as an electrophilic site after initial functionalization, which generates a reactive alkylideneindolenine intermediate. rsc.org
Transition State Analysis: Computational models are used to identify and characterize the transition states of key reaction steps. For instance, in the synthesis of indoles via visible-light-induced desulfonylative cyclization, DFT calculations have been used to probe the energetics of the cyclization and single electron transfer (SET) processes, identifying them as potential rate-determining steps. rsc.org
Conformational Energetics: The rotational barrier around the S-N bond in 1-(arylsulfonyl)indole derivatives has been investigated using DFT and Intrinsic Reaction Coordinate (IRC) calculations. These studies reveal that the energy barrier between different conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol, explaining the conformational flexibility of these molecules. mdpi.com
Reaction Pathways: Theoretical studies have explored various potential reaction pathways. For example, in the cine substitution of N-sulfonylindoles, where a nucleophile attacks the C2 position and the sulfonyl group on the nitrogen acts as a leaving group, computational analysis can help rationalize this unconventional reactivity pattern compared to traditional nucleophilic aromatic substitution. researchgate.net
These computational approaches provide a foundational understanding of the reactivity of the phenylsulfonyl indole core, which is directly applicable to understanding and predicting the chemical behavior of its 4-bromo derivative.
Prediction of Regio- and Stereoselectivity
The prediction of reaction outcomes is a primary goal of computational chemistry. For phenylsulfonyl indoles, theoretical models are crucial for understanding the factors that control regio- and stereoselectivity.
Regioselectivity: The indole nucleus is inherently electron-rich, with a well-established preference for electrophilic attack at the C3 position. nih.govquimicaorganica.org The introduction of the N-phenylsulfonyl group significantly influences this reactivity. While it deactivates the ring towards classical electrophilic aromatic substitution, it enables a unique mode of reactivity where the arenesulfinic acid acts as a leaving group, generating an electrophilic C3-centered intermediate. rsc.org This intermediate then readily reacts with a wide range of nucleophiles, ensuring high regioselectivity for C3-functionalization. rsc.org Computational models, by calculating electron densities and mapping electrostatic potentials, can rationalize this observed selectivity. For reactions involving further substitution on the benzene rings, computational tools can predict the most likely sites of reaction based on the directing effects of the existing substituents.
Stereoselectivity: Computational studies have been successfully applied to explain the stereochemical outcomes of reactions involving N-sulfonylindoles. In an enantiodivergent Friedel-Crafts reaction of naphthols with arenesulfonyl indoles, DFT studies were employed to rationalize how a single chiral catalyst could produce different enantiomers depending on the solvent used. rsc.org The calculations proposed different transition state models (Si-face vs. Re-face addition) whose relative stabilities were modulated by the solvent, thereby controlling the stereoselectivity. rsc.org Such predictive power is invaluable for designing new asymmetric syntheses.
Crystal Structure Prediction and Intermolecular Interaction Modeling
The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of non-covalent interactions. Computational modeling provides deep insights into these forces, allowing for the analysis and, in some cases, prediction of crystal structures. For this compound and its analogues, Hirshfeld surface analysis is a key technique for visualizing and quantifying intermolecular contacts. iucr.orgnih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational method that partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding crystal. This allows for a unique mapping of intermolecular contacts. iucr.orgnih.gov
For bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, which serve as close analogues, Hirshfeld analysis reveals that contacts involving hydrogen atoms are predominant. nih.gov The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
The principal contributions to the Hirshfeld surface for this class of compounds are typically broken down as follows:
| Intermolecular Contact | Percentage Contribution Range (%) |
| H···H | 38.7 – 44.7 |
| C···H/H···C | 20.4 – 25.7 |
| O···H/H···O | 14.6 – 17.9 |
| Br···H/H···Br | 8.2 – 12.6 |
| C···C | < 5.0 |
| Other (N···H, Br···O, etc.) | < 2.0 |
This data is compiled from studies on closely related bromo-substituted phenylsulfonyl indole derivatives. nih.govnih.gov
These fingerprint plots graphically demonstrate the prevalence of H···H, C···H, and O···H contacts, underscoring the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. The significant percentage of Br···H contacts highlights the role of the bromine atom in directing intermolecular associations. nih.gov
Quantitative Assessment of Non-Covalent Interactions
Beyond visualization, computational methods can quantify the energetics of the non-covalent interactions that stabilize the crystal lattice. By calculating the interaction energies between molecular pairs, a hierarchy of forces governing the supramolecular assembly can be established. iucr.orgscienceopen.com
For bromo-substituted phenylsulfonyl indole systems, these calculations reveal a landscape of interactions with varying strengths. The primary interactions include slipped π–π stacking between indole moieties, C–H···π interactions, and various weak hydrogen bonds. iucr.orgnih.gov
A quantitative breakdown of these interaction energies, calculated for dimers extracted from the crystal structures of related compounds, provides a clear picture of their relative importance.
| Interaction Type | Description | Calculated Energy Range (kJ mol⁻¹) |
| π–π Stacking | Between antiparallel indole systems | -50 to -61 |
| C–H···π | Hydrogen bond to the π-system of a ring | -13 to -34 |
| Phenyl π–π Stacking | Weaker stacking between phenyl rings | -13 to -34 |
| C–H···O | Weak hydrogen bond to sulfonyl oxygen | -13 to -34 |
| C–H···Br | Weak hydrogen bond to bromine atom | -13 to -34 |
This data is compiled from studies on closely related bromo-substituted phenylsulfonyl indole derivatives. iucr.orgnih.gov
These quantitative assessments consistently show that the π–π interactions involving the indole systems are the most significant stabilizing force, with interaction energies reaching up to -60.8 kJ mol⁻¹. iucr.orgnih.gov The energies associated with weaker hydrogen bonds (C–H···O, C–H···Br) and C–H···π interactions are comparable to each other and play a crucial secondary role in refining the three-dimensional crystal architecture. iucr.orgnih.gov This detailed energetic understanding is vital for crystal engineering and predicting the solid-state properties of materials based on the phenylsulfonyl indole scaffold.
Utility of 4 Bromo 1 Phenylsulfonyl 1h Indole As a Chemical Building Block
Precursor in the Synthesis of Architecturally Complex Indole (B1671886) Alkaloid Analogues
The structural motif of 4-Bromo-1-(phenylsulfonyl)-1H-indole is a key starting point for the synthesis of complex indole alkaloid analogues. The 1-(phenylsulfonyl)indole (B187392) framework is instrumental in the creation of various biologically active alkaloids. nih.gov Its utility extends to the synthesis of diverse classes of alkaloid analogues, including but not limited to pyridocarbazoles, carbazoles, furoindoles, pyrroloindoles, and indolocarbazoles. nih.gov The phenylsulfonyl group can function as either a protecting or an activating group, providing chemists with precise control over the reactivity of the indole core during the intricate steps of total synthesis. nih.gov
The strategic placement of the bromine atom at the 4-position offers a versatile handle for introducing further complexity. This is particularly valuable in the later stages of a synthetic sequence, allowing for the installation of key functional groups or the formation of new ring systems, which are characteristic of many architecturally challenging indole alkaloids. For instance, the synthesis of 4-bromoindole (B15604) can be achieved from precursors like 4-Bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole, highlighting the importance of N-sulfonylated indoles in accessing key intermediates for alkaloid synthesis. researchgate.net
Scaffold for the Development of Novel Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent scaffold for the development of novel heterocyclic systems. The dual functionality of the protected indole and the reactive bromine site allows for a wide range of synthetic manipulations, leading to the generation of diverse and unique molecular architectures.
A significant application of phenylsulfonyl-protected indoles is in the synthesis of fused indole derivatives. These fused systems are of great interest due to their prevalence in pharmacologically active compounds. Research has demonstrated an efficient pathway to synthesize 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. nih.gov This synthesis begins with the protection of indole-3-carbaldehyde with a phenylsulfonyl group. nih.gov Subsequent steps involving acetal (B89532) formation, lithiation at the C-2 position, and reaction with an aldehyde lead to the formation of a hydroxy acetal intermediate. nih.gov Acid-catalyzed cyclization of this intermediate furnishes the desired furo[3,4-b]indole. nih.gov This methodology underscores the utility of the phenylsulfonyl group in directing reactivity and enabling the construction of complex fused heterocyclic systems.
Table 1: Key Steps in the Synthesis of Fused Furo[3,4-b]indoles
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Phenylsulfonyl chloride, Base | N-phenylsulfonyl indole-3-carbaldehyde | Protection of indole nitrogen |
| 2 | Ethylene glycol, Acid catalyst | Ethylene acetal derivative | Protection of aldehyde |
| 3 | n-Butyllithium, then Aldehyde | Hydroxy acetal | C-2 functionalization |
| 4 | Acid | 4-(phenylsulfonyl)-4H-furo[3,4-b]indole | Cyclization and ring fusion |
Spiro-indole compounds, particularly spirooxindoles, represent an important class of heterocyclic compounds found in numerous pharmaceuticals and biologically active natural alkaloids. rsc.org The indole framework serves as a valuable precursor for the synthesis of these intricate spirocyclic systems. The phenylsulfonyl moiety, in conjunction with other functionalities, can be exploited to construct spirooxindole-based structures. For example, spirooxindole-based phenylsulfone cycloadducts have been synthesized through a [3+2] cycloaddition reaction of phenyl vinyl sulfone with azomethine ylides generated from substituted isatins. nih.gov This approach highlights the potential of incorporating the phenylsulfonyl group into more complex polycyclic and spirocyclic frameworks. The synthesis of spiroindolines and spiroindoles can be challenging, but their versatile reactivity makes them valuable precursors for other privileged heterocyclic structures. rsc.org
Strategic Intermediate in Multi-Step Organic Synthesis
The unique combination of a protected indole nitrogen and a reactive halogenated site makes this compound a strategic intermediate in multi-step organic synthesis. Arenesulfonyl indoles have proven to be excellent precursors for creating C-3 substituted indole derivatives, offering a viable alternative to traditional methods like the Friedel–Crafts reaction. nih.gov The arenesulfinic group is an effective leaving group under mild basic conditions, which facilitates the in situ generation of a vinylogous imine intermediate, opening up new avenues for functionalization at the C-3 position. nih.gov
The concept of modular synthesis, where complex molecules are assembled from simpler, interchangeable building blocks, is a powerful strategy in modern organic chemistry. The structure of this compound is well-suited for such approaches. The bromine atom can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, representing one module. The indole core itself can be further functionalized, and the phenylsulfonyl group can be removed under specific conditions to reveal the NH group for subsequent reactions, thus providing another point of modularity. This step-wise and controlled functionalization allows for the systematic construction of a library of advanced intermediates for drug discovery and materials science.
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uknih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry and is therefore an excellent starting point for DOS. An efficient diversity-oriented synthesis of various indole-fused scaffolds, such as indole-1,2-fused 1,4-benzodiazepines and tetrahydro-β-carbolines, has been established starting from tosyl-protected tryptamine. rsc.org This demonstrates the power of using N-sulfonylated indoles in DOS. By leveraging the reactivity of the 4-bromo position and other sites on the 1-(phenylsulfonyl)-1H-indole core, a multitude of distinct molecular skeletons can be generated through a series of controlled reactions. This approach facilitates the rapid synthesis of compound libraries, which is crucial for accelerating the drug discovery process. rsc.org
Q & A
Q. Characterization :
- NMR spectroscopy : Key signals include aromatic protons (δ 7.23–7.35 ppm) and sulfonyl-related shifts (δ 3.28 ppm for CH₂ groups) .
- X-ray crystallography : Reveals a near-orthogonal dihedral angle (88.19°) between indole and phenyl rings, with bromine disorder complicating structural analysis .
What advanced techniques are used to resolve spectral ambiguities caused by bromine disorder in this compound?
Advanced Research Question
Bromine positional disorder (56:44 occupancy ratio) in the crystal lattice creates challenges in interpreting X-ray and NMR data . Strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 385.0461) to validate purity .
- Dynamic NMR : Detect rotational barriers or conformational exchange in solution.
- DFT calculations : Model electron density maps to predict disordered bromine positions .
What is the mechanistic role of sodium hydride in the sulfonylation of 4-bromoindole?
Advanced Research Question
NaH acts as a strong base, deprotonating the indole nitrogen to form a reactive indolyl anion. This intermediate reacts with phenylsulfonyl chloride via nucleophilic substitution, forming the sulfonamide bond . Competing pathways (e.g., over-sulfonation) are minimized by controlled stoichiometry (1:1.2 indole:sulfonyl chloride ratio) and low-temperature addition (−10°C to 0°C).
How does the structural conformation of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The orthogonal geometry between indole and phenylsulfonyl groups (dihedral angle ~88°) sterically hinders electrophilic attack at the indole C3 position. However, the bromine atom at C4 facilitates:
- Suzuki-Miyaura coupling : Palladium-catalyzed reactions with aryl boronic acids under inert conditions.
- Buchwald-Hartwig amination : Amine introduction at C4 via Pd/XPhos catalysis .
What analytical methods ensure purity and stability of this compound in long-term storage?
Q. Methodological Focus
- HPLC : Purity ≥99.4% confirmed using reverse-phase C18 columns with acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Stability up to 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Karl Fischer titration : Monitor moisture content (<0.1% recommended) to avoid hydrolysis of the sulfonyl group.
How can researchers troubleshoot low yields in the bromination step of this compound synthesis?
Advanced Research Question
Common issues and solutions:
- Incomplete bromination : Increase NBS stoichiometry (1.2–1.5 eq.) and extend reaction time (2–4 h) .
- Radical quenching : Use degassed solvents and maintain inert atmosphere (N₂/Ar).
- Byproduct formation : Add scavengers (e.g., TEMPO) to suppress polymerization .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure (LD₅₀ = 350 mg/kg in rats) .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
What are the unexplored biological applications of this compound, and how can its activity be optimized?
Advanced Research Question
While indole derivatives exhibit antitumor and antibacterial properties , specific studies on this compound are limited. Research directions include:
- Structure-activity relationship (SAR) studies : Modify the sulfonyl group or introduce substituents at C5/C7.
- In vitro assays : Screen against kinase targets (e.g., FLT3) using ATP-competitive binding assays .
How do solvent polarity and catalyst choice affect regioselectivity in downstream reactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
